![molecular formula C15H18N4O3S B12929662 4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide CAS No. 96601-35-3](/img/structure/B12929662.png)
4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide is a synthetic organic compound that features a nitro group, a benzamide moiety, and a pyrimidine ring with methyl and methylthio substituents. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of Substituents: Methyl and methylthio groups are introduced via alkylation reactions.
Formation of Benzamide: The benzamide moiety is introduced through amide bond formation, often using coupling reagents like carbodiimides.
Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzamide: Lacks the pyrimidine ring and substituents.
N-(4,4,6-Trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide: Lacks the nitro group.
Uniqueness
The combination of the nitro group, benzamide moiety, and substituted pyrimidine ring makes 4-Nitro-N-(4,4,6-trimethyl-2-(methylthio)pyrimidin-1(4H)-yl)benzamide unique, potentially offering distinct biological activities and chemical properties.
Propriétés
Numéro CAS |
96601-35-3 |
|---|---|
Formule moléculaire |
C15H18N4O3S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-nitro-N-(4,4,6-trimethyl-2-methylsulfanylpyrimidin-1-yl)benzamide |
InChI |
InChI=1S/C15H18N4O3S/c1-10-9-15(2,3)16-14(23-4)18(10)17-13(20)11-5-7-12(8-6-11)19(21)22/h5-9H,1-4H3,(H,17,20) |
Clé InChI |
CVGLTXADAPQSPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N=C(N1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


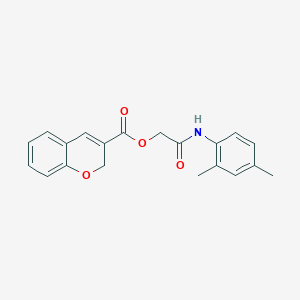
![2-(5-(3-(6-((2-Aminoethyl)amino)-6-oxohexyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride](/img/structure/B12929586.png)
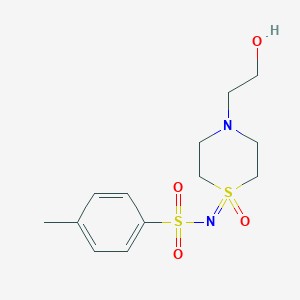
![[(5,7-Dibromo-2,1,3-benzothiadiazol-4-yl)oxy]acetic acid](/img/structure/B12929601.png)
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)



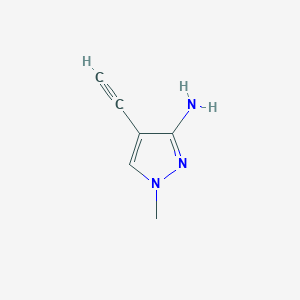
![Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B12929641.png)
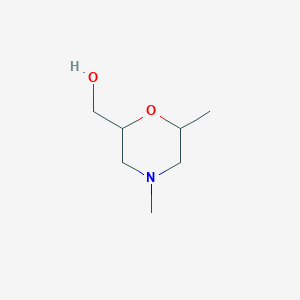
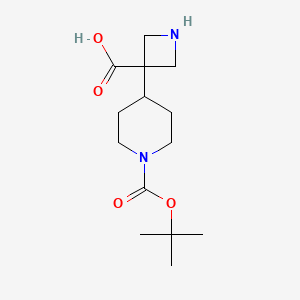
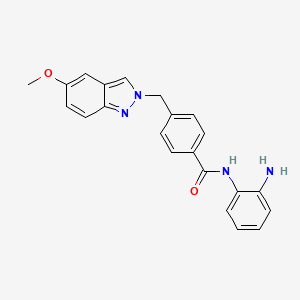
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
